molecular formula C12H16N2OS B3433551 N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-94-2

N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3433551
CAS No.: 380436-94-2
M. Wt: 236.34 g/mol
InChI Key: FRUWZSGHJPNFEC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: Not explicitly provided in evidence) is a thiazole derivative characterized by a 4,5-dihydrothiazole (thiazoline) core substituted with two methyl groups at position 4 and an N-linked 4-methoxyphenyl group. The compound’s synthesis involves cyclization reactions between substituted acetophenones and thiourea derivatives, followed by electrophilic substitutions to introduce sulfonyl or aryl groups .

Biological Activity This compound is a key structural component of MortaparibMild (IUPAC Name: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine), a dual inhibitor of Mortalin (a mitochondrial chaperone) and PARP1 (poly-ADP-ribose polymerase 1). MortaparibMild exhibits anticancer activity by disrupting mitochondrial function and DNA repair mechanisms, with reported efficacy in cell viability assays at concentrations ranging from 1–80 µM .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUWZSGHJPNFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189944
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-4,4-dimethyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380436-94-2
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-4,4-dimethyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380436-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-4,4-dimethyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-methoxyaniline with a thiazole precursor under specific conditions. One common method is the cyclization of 4-methoxyaniline with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 519150-60-8)

  • Structure : Differs by an ethoxy group at the phenyl ring’s ortho position instead of a para-methoxy group.
  • Activity: Primarily used as a small-molecule scaffold for drug discovery.

N-(2-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 725710-46-3)

  • Structure : Substitutes the methoxy group with a chlorine atom at the phenyl ring.
  • Activity: No direct biological data is available, but chloro-substituted thiazoles are often associated with enhanced cytotoxicity due to increased electrophilicity .

4-(4-Methoxyphenyl)thiazol-2-amine (CAS: Not provided)

  • Structure : Lacks the 4,4-dimethyl-4,5-dihydrothiazole ring, featuring a simpler thiazole core.
  • Activity: Used in synthetic intermediates; biological activity is less pronounced compared to dihydrothiazole derivatives .

Functional Analogues in Cancer Therapy

MortaparibMild vs. N,4-Diaryl-1,3-thiazole-2-amines

Compound 10s : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

  • Structure : Retains the thiazol-2-amine core but replaces the dihydrothiazole with a fully aromatic thiazole and adds a second methoxy group.
  • Activity : Inhibits tubulin polymerization (IC50: submicromolar range) by binding to the colchicine site, inducing G2/M cell cycle arrest in cancer cells. This contrasts with MortaparibMild’s dual-target mechanism .

Key Differences :

Parameter MortaparibMild Compound 10s
Core Structure 4,5-Dihydrothiazole with dimethyl groups Aromatic thiazole
Primary Target Mortalin/PARP1 Tubulin (colchicine site)
IC50 Range 1–80 µM Submicromolar (e.g., 0.2–0.5 µM)
Mechanism Mitochondrial disruption + DNA repair Microtubule destabilization

Substituent Effects on Activity

  • Methoxy Position : Para-methoxy groups (as in MortaparibMild) enhance solubility and target affinity compared to ortho-substituted analogues .
  • Dihydrothiazole vs. Thiazole : The saturated dihydrothiazole ring in MortaparibMild may improve metabolic stability compared to fully aromatic thiazoles .
  • Triazole-Thiophene Moiety : Unique to MortaparibMild, this group contributes to PARP1 inhibition, a feature absent in simpler thiazol-2-amines .

Biological Activity

N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of thiazole-containing molecules known for their therapeutic potential in various medical applications, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives demonstrated IC50 values as low as 1.61 µg/mL against specific cancer types, indicating potent activity . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances anticancer efficacy .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Various synthesized compounds have exhibited promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of substituents such as hydroxyl and methoxy groups on the aromatic rings has been linked to increased antimicrobial effectiveness .

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, thiazole derivatives have shown anticonvulsant activity. Specific analogs have been reported to provide significant protection in seizure models, with some achieving 100% protection against tonic extensor phases in animal studies . This suggests a potential role for these compounds in the treatment of epilepsy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Key features influencing its activity include:

  • Methoxy Group : The 4-methoxy substitution on the phenyl ring is crucial for enhancing biological activity.
  • Thiazole Ring : The thiazole moiety is essential for the compound's interaction with biological targets.
  • Dimethyl Substitution : The presence of dimethyl groups at the 4-position contributes to the stability and reactivity of the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values as low as 1.61 µg/mL
AntimicrobialComparable activity to norfloxacin
Anticonvulsant100% protection in seizure models

Case Study 1: Antitumor Activity

In a study focusing on a series of thiazole derivatives, one compound exhibited notable cytotoxicity against A-431 and Jurkat cell lines. The molecular dynamics simulations revealed that this compound interacted with Bcl-2 protein primarily through hydrophobic contacts, underscoring the importance of structural features in mediating biological effects .

Case Study 2: Antimicrobial Efficacy

A recent investigation synthesized several phenylthiazol-2-amines and tested their antibacterial properties against various pathogens. Results indicated that certain derivatives surpassed standard antibiotics in efficacy, suggesting their potential use in treating resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization reactions. A validated approach is the reaction of N-(4-methoxyphenyl)-N-carbamoyl-β-alanine with chloroacetic acid in an aqueous sodium carbonate solution under reflux (80–100°C for 4–6 hours). This forms the thiazole ring via intramolecular cyclization . Alternative routes include using thiourea or 2-bromo-4-methylthiazole precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the methoxyphenyl group (δ 3.7–3.8 ppm for OCH₃) and thiazole protons (δ 2.1–2.3 ppm for CH(CH₃)₂) .
  • Mass Spectrometry (MS): Validate the molecular ion peak at m/z 266.3 (C₁₂H₁₆N₂O₂S) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., C: 54.12%, H: 6.06%, N: 10.52%) .

Q. What initial biological assays are suitable for evaluating its potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Screening:
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .
    • Include fungal strains (e.g., C. albicans) via agar diffusion assays .
  • Anticancer Activity:
    • Use MTT assays on cancer cell lines (e.g., U251 glioblastoma, WM793 melanoma) to measure IC₅₀ values (typically 10–30 μM for active thiazol-2-amine derivatives) .
  • Enzyme Inhibition:
    • Screen against kinases or proteases via fluorometric assays (e.g., ATPase activity for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Substituent Variation:
    • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (-OCH₃, -CH₃) groups to assess effects on antimicrobial potency .
    • Modify the 4,4-dimethyl group on the thiazole ring to ethyl or cyclohexyl to study steric effects .
  • Bioisosteric Replacements:
    • Substitute the thiazole ring with oxazole or imidazole to evaluate heterocycle influence on target binding .
  • In Silico Modeling:
    • Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., E. coli FabH enzyme PDB: 1MZN) to predict binding affinities .

Q. What strategies are effective in elucidating the mechanism of action for this thiazol-2-amine derivative?

Methodological Answer:

  • Target Identification:
    • Use affinity chromatography with immobilized compound to pull down binding proteins from bacterial/cancer cell lysates .
    • Validate targets via Western blot (e.g., phosphorylation status of kinases) .
  • Cellular Pathway Analysis:
    • Perform RNA-seq or proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
  • Competitive Binding Assays:
    • Use fluorescent probes (e.g., FITC-labeled ATP) to assess competition for enzyme active sites .

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardize Assay Conditions:
    • Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours for MTT assays) .
  • Validate Compound Stability:
    • Test for degradation under assay conditions via HPLC (e.g., pH 7.4 buffer at 37°C for 24 hours) .
  • Cross-Validate Models:
    • Compare activity in in vitro (e.g., 2D cell lines) vs. ex vivo (e.g., 3D tumor spheroids) systems to rule out model-specific artifacts .
  • Meta-Analysis:
    • Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends or outliers using statistical tools (e.g., Prism) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

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